The compound is cataloged under the CAS number 900006-71-5, and it can be sourced from various chemical suppliers such as BenchChem and Chemsrc . Its classification as an oxalamide indicates potential applications in medicinal chemistry, particularly due to the presence of the dioxaspiro structure that may enhance pharmacological properties.
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide involves multi-step organic reactions. While specific detailed protocols are not extensively documented in the available literature, general methods for synthesizing similar compounds can be inferred:
The molecular structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide features a spirocyclic framework that contributes to its three-dimensional conformation. The key structural elements include:
The compound's SMILES representation is Cc1ccc(NC(=O)C(=O)NCC2COC3(CCCCC3)O2)cc1
, which provides insight into its connectivity and functional groups .
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide can participate in various chemical reactions typical of amides and spirocyclic compounds:
These reactions are essential for exploring modifications that may enhance biological activity or alter physical properties.
Further research is necessary to elucidate its precise mechanism of action in biological systems.
The physical and chemical properties of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide include:
These properties are crucial for understanding its behavior in different environments and potential applications in pharmaceuticals.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2